molecular formula C17H13ClN2O4 B5798907 3-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(4-hydroxyphenyl)acrylamide

3-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(4-hydroxyphenyl)acrylamide

Cat. No. B5798907
M. Wt: 344.7 g/mol
InChI Key: RXCYAONRFRVNFA-IZZDOVSWSA-N
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Description

3-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(4-hydroxyphenyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields. This compound is also known as CHM-1 and has been studied extensively for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of CHM-1 involves the inhibition of the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation, survival, and angiogenesis. CHM-1 also inhibits the expression of VEGF and HIF-1α, which are involved in angiogenesis. Additionally, CHM-1 induces apoptosis by activating the caspase pathway.
Biochemical and Physiological Effects:
CHM-1 has been shown to have a low toxicity profile and does not cause significant damage to normal cells. CHM-1 has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and liver cancer. CHM-1 has also been shown to inhibit tumor growth in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using CHM-1 in lab experiments include its low toxicity profile, high purity, and potential application in cancer treatment. However, the limitations of using CHM-1 include its limited solubility in water and the need for further studies to determine its optimal dosage and administration.

Future Directions

There are several future directions for the research of CHM-1. One potential direction is to study the synergistic effects of CHM-1 with other chemotherapy drugs. Another direction is to investigate the potential application of CHM-1 in other diseases, such as cardiovascular disease and neurodegenerative diseases. Additionally, further studies are needed to determine the optimal dosage and administration of CHM-1 for cancer treatment.
In conclusion, CHM-1 is a promising compound that has gained significant attention in scientific research due to its potential application in cancer treatment. The synthesis method of CHM-1 has been optimized to achieve a high yield of CHM-1 with purity greater than 95%. CHM-1 inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. CHM-1 has a low toxicity profile and does not cause significant damage to normal cells. The future directions for the research of CHM-1 include studying its synergistic effects with other chemotherapy drugs and investigating its potential application in other diseases.

Synthesis Methods

The synthesis of CHM-1 involves the reaction of 3-chloro-4-hydroxy-5-methoxybenzaldehyde with cyanoacetic acid and 4-hydroxyaniline in the presence of a catalyst. This method has been optimized to achieve a high yield of CHM-1 with purity greater than 95%.

Scientific Research Applications

CHM-1 has been extensively studied for its potential application in cancer treatment. Research has shown that CHM-1 inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. CHM-1 has also been shown to sensitize cancer cells to chemotherapy and radiotherapy, making it a potential adjuvant therapy for cancer treatment.

properties

IUPAC Name

(E)-3-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(4-hydroxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O4/c1-24-15-8-10(7-14(18)16(15)22)6-11(9-19)17(23)20-12-2-4-13(21)5-3-12/h2-8,21-22H,1H3,(H,20,23)/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXCYAONRFRVNFA-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)O)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)O)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(4-hydroxyphenyl)prop-2-enamide

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